2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
Description
2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide (G620-0455) is a screening compound provided by ChemDiv with the molecular formula C₂₇H₃₄N₄O₃S and a molecular weight of 494.66 g/mol . Its structure features a sulfonamide core linked to a pyridazine ring substituted with a 4-methylpiperidin-1-yl group and an isopropyl-ethoxybenzene moiety.
Properties
IUPAC Name |
2-ethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-5-34-25-12-8-22(19(2)3)18-26(25)35(32,33)30-23-9-6-21(7-10-23)24-11-13-27(29-28-24)31-16-14-20(4)15-17-31/h6-13,18-20,30H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIWAUJOYKIZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the pyridazine and piperidine rings. Common synthetic routes may involve:
Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions.
Introduction of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the pyridazine ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmaceuticals: The compound could be used in the formulation of medications due to its potential bioactivity.
Material Science: Its unique structure may make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
Tegobuvir (INN: Tedalinab)
Tegobuvir (Tedalinab) is an antiviral compound with the IUPAC name 5-({6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl}methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine . While both G620-0455 and Tegobuvir contain a pyridazine ring, Tegobuvir’s substitution pattern includes trifluoromethylphenyl and imidazopyridine groups, conferring antiviral activity (mechanism unspecified in evidence). In contrast, G620-0455’s 4-methylpiperidine and isopropyl-ethoxybenzene substituents suggest divergent targets, such as kinases or GPCRs .
N-{4-[6-(Diethylamino)pyrimidin-2-yl]phenyl} Derivatives
The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS: 923244-17-1) shares a sulfonamide core and aromatic substitution but replaces pyridazine with a pyrimidine ring. This structural variation likely alters hydrogen-bonding interactions and target selectivity, as pyrimidines are common in kinase inhibitors .
Sulfonamide-Based Analogues
5-Chloro-N-ethyl-2-methoxybenzenesulfonamide Derivatives
The compound N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide (CAS: 881939-77-1) features a sulfonamide group but incorporates a carbazole moiety. Carbazoles are known for DNA intercalation and topoisomerase inhibition, suggesting this derivative may target nucleic acid machinery, unlike G620-0455’s putative kinase/Akt-related activity .
Piperidine/Isoxazoline Hybrids
2-[4-[3-[4-[(Ethylamino)iminomethyl]phenyl]isoxazolin-5-ylmethyl]piperidin-1-yl]acetic acid (CAS: 270590-81-3) combines piperidine and isoxazoline groups.
Pharmacokinetic and Physicochemical Comparison
Key Observations :
- G620-0455’s high logP and moderate polar surface area suggest tissue permeability but poor aqueous solubility, a trade-off common in kinase inhibitors.
- Tegobuvir’s fluorine substituents may enhance metabolic stability compared to G620-0455’s alkyl groups .
Research Findings and Implications
- Druglikeness : G620-0455’s 8 rotatable bonds and high logP may limit compliance with Lipinski’s rules, necessitating structural optimization for clinical development .
- Synthetic Feasibility : The compound’s complex structure (e.g., pyridazine-piperidine linkage) poses challenges in large-scale synthesis compared to simpler sulfonamides like 881939-77-1 .
Biological Activity
2-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including an ethoxy group, a sulfonamide moiety, and a piperidinyl fragment, which contribute to its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and its CAS number is 946207-23-4. The diverse functional groups allow for versatile interactions with biological targets, making it a candidate for further research into therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H34N4O3S |
| CAS Number | 946207-23-4 |
| Functional Groups | Ethoxy, Sulfonamide, Piperidine |
| Potential Applications | Antimicrobial, Anticancer, Anti-inflammatory |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for mimicking natural substrates, allowing it to inhibit enzymes involved in critical pathways such as cancer cell proliferation and inflammatory responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as tyrosine kinases, which are crucial in various signaling pathways related to cancer.
- Receptor Modulation : It can modulate receptors involved in inflammatory processes, potentially reducing inflammation and associated symptoms.
Case Studies and Research Findings
Research has demonstrated the compound's potential as a therapeutic agent:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : Studies indicate that the compound can significantly reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary evaluations have shown that the compound possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.
Research Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
